3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3S/c1-12-11-16(13-5-3-2-4-6-13)20-18(21)17(12)24(22,23)15-9-7-14(19)8-10-15/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKRKXOCIJXGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer progression, oxidative stress, and more.
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone (CAS No. 321431-16-7) is a pyridinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C18H14ClNO3S
- Molar Mass : 359.83 g/mol
- Boiling Point : 619.1 ± 55.0 °C (predicted)
- Density : 1.368 ± 0.06 g/cm³ (predicted)
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClNO3S |
| Molar Mass | 359.83 g/mol |
| Boiling Point | 619.1 ± 55.0 °C |
| Density | 1.368 ± 0.06 g/cm³ |
Antimicrobial Activity
Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone exhibit significant antimicrobial properties. A study highlighted that various derivatives demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were notably low, indicating potent antimicrobial effects .
Enzyme Inhibition
The sulfonamide moiety present in this compound has been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that several derivatives exhibit strong AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . The IC50 values for these activities ranged from moderate to strong, suggesting the potential for therapeutic applications in enzyme modulation.
Anti-cancer Properties
Emerging evidence suggests that the compound may possess anti-cancer properties. Derivatives of pyridinones have been explored for their antiproliferative effects on various cancer cell lines, showing promise as potential chemotherapeutic agents . The structural features of sulfonyl groups contribute to their ability to interact with biological targets involved in cancer progression.
Case Studies
- Antimicrobial Evaluation : In a comparative study of various pyrazole derivatives, compounds similar to the target compound were evaluated for antimicrobial efficacy against pathogens like Salmonella typhi and Bacillus subtilis. Results indicated that certain derivatives achieved significant inhibition zones, demonstrating their potential as effective antimicrobial agents .
- Enzyme Inhibition Studies : A synthesized series of compounds containing the sulfonamide group were tested for AChE inhibition, with some showing IC50 values below 5 µM, highlighting their potential in treating conditions related to cholinergic dysfunction .
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone (CAS No. 321431-16-7) is a pyridinone derivative studied in pharmacological research for its potential biological activities.
Basic Information:
- Molecular Formula: C18H14ClNO3S
- Molecular Weight: 359.83 g/mol
- Predicted Boiling Point: 619.1 ± 55.0 °C
- Predicted Density: 1.368 ± 0.06 g/cm³
Biological Activities and Applications:
3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone is a research compound with potential biological activities. Compounds with similar structures have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
- Antimicrobial Activity: Compounds similar to this target compound exhibit antimicrobial properties, effectively inhibiting bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition: The sulfonamide moiety in the compound is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease, which is significant for treating neurodegenerative diseases like Alzheimer's.
- Anti-cancer Properties: Pyridinone derivatives have demonstrated antiproliferative effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Case Studies:
- Antimicrobial Evaluation: Derivatives similar to the compound have shown significant inhibition zones against pathogens like Salmonella typhi and Bacillus subtilis, indicating their potential as effective antimicrobial agents.
- Enzyme Inhibition Studies: Compounds containing the sulfonamide group have been tested for AChE inhibition, with some showing IC50 values below 5 µM, suggesting their potential in treating conditions related to cholinergic dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3
The position 3 substituent significantly influences molecular properties. Compared to the target compound’s (4-chlorophenyl)sulfonyl group:
- 3-Cyano-substituted pyridinones (e.g., 3-cyano-4-(3-nitrophenyl)-6-phenyl-2(1H)-pyridinone) exhibit higher melting points (>330°C), attributed to strong intermolecular dipole interactions from the cyano group .
Substituent Variations at Positions 4 and 6
- Methyl vs. Bulky Groups: The methyl group at position 4 in the target compound likely reduces steric hindrance compared to bulkier substituents, such as the tetrahydrofuran group in 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone (MW: 337.78) .
- Phenyl at Position 6 : The phenyl group at position 6 is conserved in many analogs (e.g., 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one), contributing to π-π stacking interactions that may stabilize crystal lattices .
Physicochemical Properties
Key differences in molecular weight and substituent effects are highlighted below:
*Estimated based on structural similarity.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone?
Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of pyridinone precursors and halogenation. For example, analogous compounds (e.g., 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones) are synthesized via cyclocondensation of β-diketones with ammonium acetate under acidic conditions, yielding products with 23–67% efficiency depending on substituents and reaction optimization . Key steps include:
- Sulfonylation : Introducing the 4-chlorophenylsulfonyl group via nucleophilic substitution.
- Purification : Crystallization from ethanol or dichloromethane to achieve >99% purity (as validated by NMR and LC-MS) .
Q. How is structural characterization of this compound performed to confirm its identity and purity?
Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and purity (e.g., distinguishing sulfonyl vs. carbonyl groups) .
- Infrared Spectroscopy (IR) : Identification of sulfonyl (S=O, ~1350–1160 cm) and pyridinone (C=O, ~1650 cm) functional groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Methodological Answer: Optimization strategies include:
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during sulfonylation to minimize side reactions .
- Catalyst Screening : Testing Lewis acids (e.g., BF-EtO) to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, as evidenced by 36% yield improvements in analogous syntheses .
- Design of Experiments (DoE) : Statistical tools like ANOVA to evaluate the impact of variables (e.g., time, stoichiometry) on yield .
Q. What experimental approaches are used to assess the biological activity of this compound, such as analgesic or toxicological effects?
Methodological Answer:
- In Vivo Models : Acute toxicity studies in Sprague–Dawley rats (e.g., LD determination) and analgesic evaluation via thermal latency tests (e.g., hot-plate assay in CD-1 mice) .
- Dose-Response Analysis : Data fitting using software like GraphPad Prism to calculate EC values and statistical significance (p < 0.05) .
- Mechanistic Studies : Enzyme inhibition assays (e.g., COX-1/COX-2) to probe anti-inflammatory pathways .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer:
- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction, resolving ambiguities in substituent orientation (e.g., sulfonyl vs. methyl group positions) .
- 2D NMR Techniques : COSY and HSQC to assign proton-carbon correlations and verify spin-spin coupling .
- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Q. What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
- Environmental Partitioning : Assess log (octanol-water coefficient) to predict bioaccumulation potential .
- Degradation Studies : Hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products .
- Ecotoxicity Assays : Algal growth inhibition tests (e.g., Chlorella vulgaris) to evaluate impacts on primary producers .
Q. How can computational tools aid in predicting the reactivity or drug-likeness of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., cyclooxygenase) .
- ADMET Prediction : Software like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) using SMILES notation .
- Reactivity Descriptors : DFT-based Fukui indices to identify electrophilic/nucleophilic sites for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
